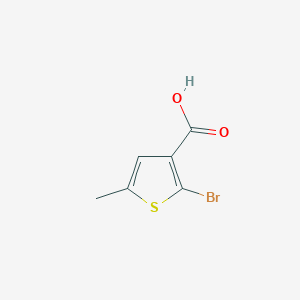

2-Bromo-5-methylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

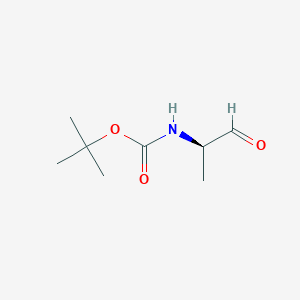

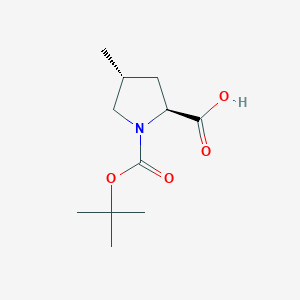

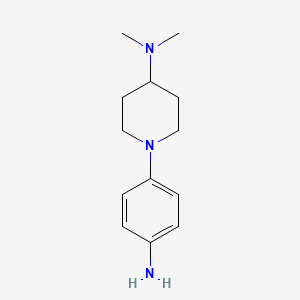

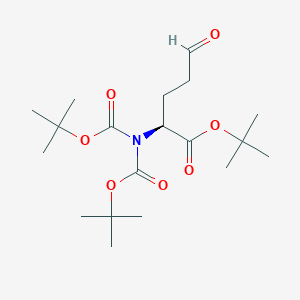

The compound "2-Bromo-5-methylthiophene-3-carboxylic acid" is a brominated thiophene derivative with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of the bromine atom and the methyl group on the thiophene ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds often involves halogenation, nucleophilic substitution, and coupling reactions. In one study, the synthesis of a pyridine derivative involved a regioselective methoxylation followed by nucleophilic substitution with methylamine and a final bromination step to introduce the bromine atom . Similarly, thiophene-based derivatives can be synthesized via Suzuki cross-coupling reactions, which involve the reaction of bromothiophene carboxylic acids with arylboronic acids under controlled conditions . These methods highlight the versatility of brominated thiophene carboxylic acids as precursors for various chemical transformations.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered thiophene ring, which can be substituted with various functional groups. The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule . The electronic properties and reactivity of these molecules can be further studied using computational methods such as density functional theory (DFT) calculations, which help predict the stability and reactivity of the compounds .

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions, including halogenation, cross-coupling, and nucleophilic substitution. The presence of a bromine atom on the thiophene ring makes it a suitable candidate for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction . Additionally, the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amidation, which are useful for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Bromo-5-methylthiophene-3-carboxylic acid" are influenced by the substituents on the thiophene ring. The bromine atom is a heavy, electron-withdrawing group that can impact the acidity of the carboxylic acid and the overall electron density of the molecule. The methyl group is an electron-donating substituent that can affect the molecule's reactivity towards electrophilic aromatic substitution. The solubility, melting point, and boiling point of the compound would be determined by the nature of these substituents and the overall molecular structure. Although the specific physical properties of "2-Bromo-5-methylthiophene-3-carboxylic acid" are not detailed in the provided papers, related compounds exhibit properties that are consistent with their structural features .

Scientific Research Applications

Synthesis of Organic Electronic Materials

2-Bromo-5-methylthiophene-3-carboxylic acid is utilized in the synthesis of organic electronic materials. For instance, selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This process aids in the facile preparation of functional materials for electronic applications (Vamvounis & Gendron, 2013).

Preparation of Functional Heteroaromatics

The compound is involved in the preparation of functional heteroaromatics, such as in palladium-catalysed direct heteroarylations. This process uses esters as blocking groups, facilitating the formation of biheteroaryls and preventing the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Carboxylic Acid Derivatives

It is also used in the synthesis of carboxylic acid derivatives. For instance, the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids results in 5'-bromo derivatives, which are further converted to esters of di- and quaterthiophene dicarboxylic acids. This method allows the synthesis of complex carboxylic acid structures (Kostyuchenko et al., 2018).

Electropolymerization Studies

The compound is involved in electropolymerization studies. Terthiophene-3'-carboxylic acid, a derivative, is prepared for use in the synthesis of functionalized polyterthiophenes, demonstrating potential in electrochromic and conducting polymers (Lee, Shim, & Shin, 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-bromo-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYKWBJZZTINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455841 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylthiophene-3-carboxylic acid | |

CAS RN |

221061-14-9 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)